![molecular formula C18H25Cl3N2O B1656044 LPK-26 hydrochloride CAS No. 492451-07-7](/img/structure/B1656044.png)
LPK-26 hydrochloride
Overview
Description
LPK-26 hydrochloride is a potent and selective κ-opioid agonist . It has analgesic effects . The IUPAC name for LPK-26 is 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide .
Molecular Structure Analysis
The molecular formula of LPK-26 is C18H24Cl2N2O . Its average mass is 355.302 Da and its monoisotopic mass is 354.126556 Da .Physical And Chemical Properties Analysis
LPK-26 has a density of 1.2±0.1 g/cm^3, a boiling point of 478.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 74.2±3.0 kJ/mol and its flash point is 242.9±28.7 °C . The index of refraction is 1.559 . It has 3 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Mechanism of Action
Target of Action
LPK-26 hydrochloride primarily targets the kappa-opioid receptor (KOR) . KORs are a type of opioid receptor that are involved in various physiological processes, including pain regulation, stress response, and mood control .
Mode of Action
This compound acts as a KOR agonist , meaning it binds to KORs and activates them . This activation stimulates the binding of GTP gamma S to G-proteins, a key step in the signal transduction pathway .
Biochemical Pathways
Upon activation of the KOR by LPK-26, a series of biochemical reactions occur. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These changes lead to hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body
Result of Action
The activation of KORs by LPK-26 leads to potent antinociceptive effects , meaning it can reduce sensitivity to painful stimuli . In vivo, LPK-26 has been shown to be more potent than morphine in analgesia .
Advantages and Limitations for Lab Experiments
One of the main advantages of LPK-26 hydrochloride is its potential as a cancer treatment. It has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in humans. However, the compound has several limitations for lab experiments. Its hydrophobic nature makes it challenging to work with, and the synthesis process is complex and time-consuming. Additionally, the yield of the synthesis is generally low, which makes it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for LPK-26 hydrochloride research. One direction is to further investigate its potential as a cancer treatment. Clinical trials are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential applications in other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research is needed to improve the synthesis method and increase the yield of the compound.
Conclusion:
This compound is a promising compound that has the potential to be used in the treatment of cancer and other diseases. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, the compound's hydrophobic nature and complex synthesis method present challenges for lab experiments. Further research is needed to determine its efficacy and safety in humans and to improve the synthesis method.
Scientific Research Applications
LPK-26 hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. The compound has also been studied for its potential applications in other diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCHAFXTYNYQE-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
492451-07-7 | |
Record name | Benzeneacetamide, 3,4-dichloro-N-[(1S)-1-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-2-methylpropyl]-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492451-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LPK-26 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0492451077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LPK-26 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LPK-26 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTE2K3D35Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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